Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine
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Overview
Description
Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine is an organic compound with the molecular formula C13H16F3N It is characterized by a cyclopentyl group attached to a phenyl ring substituted with a trifluoromethyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine typically involves the following steps:
Formation of the Phenyl Ring Substituent: The trifluoromethyl group is introduced to the phenyl ring through electrophilic aromatic substitution using trifluoromethylating agents.
Cyclopentyl Group Attachment: The cyclopentyl group is attached to the phenyl ring via a Friedel-Crafts alkylation reaction.
Methanamine Introduction:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) are employed under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopentyl(3-(trifluoromethyl)phenyl)ketone, while reduction could produce cyclopentyl(3-(trifluoromethyl)phenyl)methanol.
Scientific Research Applications
Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and receptors.
Medicine: Research explores its potential as a pharmaceutical intermediate and its therapeutic properties.
Industry: It is utilized in the development of agrochemicals, polymers, and specialty chemicals.
Mechanism of Action
The mechanism by which Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, and ion channels. The compound’s trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively and interact with intracellular targets.
Comparison with Similar Compounds
Similar Compounds
Cyclopropyl(3-(trifluoromethyl)phenyl)methanamine: Similar structure but with a cyclopropyl group instead of a cyclopentyl group.
Cyclohexyl(3-(trifluoromethyl)phenyl)methanamine: Contains a cyclohexyl group, offering different steric and electronic properties.
Uniqueness
Cyclopentyl(3-(trifluoromethyl)phenyl)methanamine is unique due to its specific combination of a cyclopentyl group and a trifluoromethyl-substituted phenyl ring. This combination imparts distinct chemical reactivity and biological activity, making it valuable for various applications.
Properties
Molecular Formula |
C13H16F3N |
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Molecular Weight |
243.27 g/mol |
IUPAC Name |
cyclopentyl-[3-(trifluoromethyl)phenyl]methanamine |
InChI |
InChI=1S/C13H16F3N/c14-13(15,16)11-7-3-6-10(8-11)12(17)9-4-1-2-5-9/h3,6-9,12H,1-2,4-5,17H2 |
InChI Key |
OXRDRCOYBZJEEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(C1)C(C2=CC(=CC=C2)C(F)(F)F)N |
Origin of Product |
United States |
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